molecular formula C9H10 B044316 Allylbenzene CAS No. 300-57-2

Allylbenzene

Cat. No. B044316
CAS RN: 300-57-2
M. Wt: 118.18 g/mol
InChI Key: HJWLCRVIBGQPNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent studies have explored various methods for the synthesis of allylbenzene and related compounds. Catalysts such as sulfuric acid, ferric chloride hexahydrate, stannous chloride dihydrate, and strong-acid cation exchange resins have been reviewed for their practical application value in the synthesis of allyl propionate, a compound closely related to allylbenzene (Guan Shi-bin, 2005). Additionally, the catalytic synthesis methods for creating these compounds are critical for understanding the broader implications for industrial applications and further chemical modifications.

Molecular Structure Analysis

The molecular structure of allylbenzene plays a crucial role in its reactivity and properties. While specific studies on the molecular structure analysis of allylbenzene were not highlighted in the current literature search, understanding the structure is essential for interpreting its chemical behavior, such as in the context of lignin biosynthesis where allyl/propenyl phenol biosynthesis is discussed (L. Davin et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of allylbenzene are influenced by its structure. The review on double bond migration in N-allylic systems catalyzed by transition metal complexes offers insights into the reactivity of allylbenzene derivatives, emphasizing the role of metal complexes in facilitating these transformations (S. Krompiec et al., 2008). These findings are crucial for developing synthetic strategies for allylbenzene and its analogs.

Physical Properties Analysis

The physical properties of allylbenzene, such as boiling point, melting point, and solubility, are fundamental for its handling and application in various chemical processes. Although the current selection of papers does not directly address the physical properties of allylbenzene, these properties can be inferred from related studies on synthesis and application, providing a basis for practical handling and application strategies.

Chemical Properties Analysis

The chemical properties of allylbenzene, including its reactivity towards nucleophiles and electrophiles, are essential for understanding its role in synthetic chemistry. The synthesis of palladium nanoparticles on renewable polysaccharides for catalyzing the Suzuki cross-coupling of halobenzenes and phenylboronic acids reveals the potential of allylbenzene derivatives in cross-coupling reactions, showcasing the versatility of these compounds in organic synthesis (A. Wolfson & Oshrat Levy‐Ontman, 2020).

Safety And Hazards

Allylbenzene is moderately toxic . Inhalation or contact with the skin should be avoided . It is flammable and explosive . The maximum allowable concentration in air is 375mg/m3 .

Future Directions

The future outlook of the Allylbenzene market is expected to be positive, with a projected growth rate during the forecasted period . This growth can be attributed to the increasing demand for styrene, a major derivative of allylbenzene, in the production of polystyrene and synthetic rubber . Ongoing research and development activities to explore the potential applications of Allylbenzene in various industries, such as cosmetics and agriculture, are likely to further contribute to the market expansion .

properties

IUPAC Name

prop-2-enylbenzene
Source PubChem
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InChI

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWLCRVIBGQPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25988-53-8
Record name Benzene, 2-propen-1-yl-, homopolymer
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DSSTOX Substance ID

DTXSID00861855
Record name Allylbenzene
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Molecular Weight

118.18 g/mol
Source PubChem
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Physical Description

Clear light yellow liquid; [Aldrich MSDS]
Record name Allylbenzene
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Vapor Pressure

1.69 [mmHg]
Record name Allylbenzene
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Product Name

Allylbenzene

CAS RN

300-57-2
Record name Allylbenzene
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Record name ALLYLBENZENE
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Record name Benzene, 2-propen-1-yl-
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Record name Allylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,970
Citations
M Gu, Q Wang, R Fan, S Liu, F Zhu, G Feng, J Zhang - Molecules, 2023 - mdpi.com
Isolation for antibacterial compounds from natural plants is a promising approach to develop new pesticides. In this study, two compounds were obtained from the Chinese endemic …
Number of citations: 7 www.mdpi.com
O Suárez-Iglesias, I Medina, C Pizarro, JL Bueno - Fluid phase equilibria, 2007 - Elsevier
The Taylor–Aris chromatographic technique was employed for the determination of diffusion coefficients of 2-fluoroanisole, 2-bromoanisole, allylbenzene and 1,3-divinylbenzene at …
Number of citations: 23 www.sciencedirect.com
A Shimizu, T Otsu, M Imoto - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
In order to clarify the relationship between the isomerization and polymerization of α- and β-olefins by various types of catalysts, the isomerizations of allylbenzene and …
Number of citations: 13 www.journal.csj.jp
TM Guenthner, G Luo - Toxicology, 2001 - Elsevier
… at the allylic double bond for allylbenzene and its naturally … allylic epoxides derived from allylbenzene and estragole are … ,3′ epoxide metabolites of allylbenzene analogs are formed …
Number of citations: 90 www.sciencedirect.com
X Hu, X Ma, Z Jian - Polymer Chemistry, 2019 - pubs.rsc.org
… by the use of polar allylbenzene as the polar allyl monomer. … of ethylene and polar allylbenzene monomers. In contrast, the … polar allylbenzene monomers such as allylbenzene (AH), 2-…
Number of citations: 16 pubs.rsc.org
M Halpern, Y Sasson, M Rabinovitz - The Journal of Organic …, 1983 - ACS Publications
… Kinetic data are reported regarding the isomerization of allylbenzene under phase-transfer-catalysis (PTC/OH") conditions. The dependency of these data on the stirring rate, catalyst structure …
Number of citations: 91 pubs.acs.org
DJ Byun, SY Kim - Macromolecules, 2000 - ACS Publications
… allylbenzene. In this communication, we report the copolymerization behavior of ethylene and allylbenzene … The chain transfer behavior of ethylene−allylbenzene copolymerization was …
Number of citations: 78 pubs.acs.org
JA Howard, KU Ingold - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
… 7 , ethylbenzene 0.11 and 2.0 × 10 7 , and allylbenzene 10 and 2.2 × 10 8 . Measurements on tetralin, α-methylstyrene, and allylbenzene in different solvents indicate that the effect of …
Number of citations: 122 cdnsciencepub.com
AM Kazerouni, TAF Nelson, SW Chen… - The Journal of …, 2019 - ACS Publications
In this study we report the development of the regioselective Cp*Ir(III)-catalyzed allylic C–H sulfamidation of allylbenzene derivatives, using azides as the nitrogen source. The reaction …
Number of citations: 25 pubs.acs.org
V Sekar, G Ramasamy, C Ravikumar… - Journal of …, 2023 - Taylor & Francis
Piper betle L., a well-known medicinal plant with rich source of bioactive compounds, is widely used in several therapeutics. The present study was performed to scrutinize the anti-…
Number of citations: 1 www.tandfonline.com

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